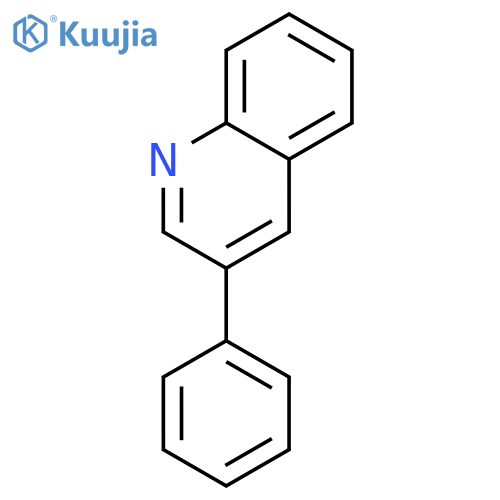

Cas no 1666-96-2 (Quinoline, 3-phenyl-)

Quinoline, 3-phenyl- 化学的及び物理的性質

名前と識別子

-

- Quinoline, 3-phenyl-

- 3-phenylquinoline

- 3-Phenyl-chinolin

- 3-phenyl-quinoline

- Quinoline,3-phenyl

- SB69525

- CHEMBL3805672

- DTXSID60300417

- NSC136922

- NSC-136922

- 1666-96-2

- ZPKRDBXIPFYPTF-UHFFFAOYSA-N

- BDBM50171042

- SCHEMBL708999

- EN300-7537395

- BAA66696

- NSC 136922

-

- インチ: InChI=1S/C15H11N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h1-11H

- InChIKey: ZPKRDBXIPFYPTF-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C2C=NC3=CC=CC=C3C=2)C=C1

計算された属性

- せいみつぶんしりょう: 205.08900

- どういたいしつりょう: 205.089149355g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

- PSA: 12.89000

- LogP: 3.90180

Quinoline, 3-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7537395-0.5g |

3-phenylquinoline |

1666-96-2 | 95% | 0.5g |

$1302.0 | 2024-05-23 | |

| Enamine | EN300-7537395-5.0g |

3-phenylquinoline |

1666-96-2 | 95% | 5.0g |

$3935.0 | 2024-05-23 | |

| Enamine | EN300-7537395-10.0g |

3-phenylquinoline |

1666-96-2 | 95% | 10.0g |

$5837.0 | 2024-05-23 | |

| Enamine | EN300-7537395-1.0g |

3-phenylquinoline |

1666-96-2 | 95% | 1.0g |

$1357.0 | 2024-05-23 | |

| Enamine | EN300-7537395-2.5g |

3-phenylquinoline |

1666-96-2 | 95% | 2.5g |

$2660.0 | 2024-05-23 | |

| Enamine | EN300-7537395-0.05g |

3-phenylquinoline |

1666-96-2 | 95% | 0.05g |

$1140.0 | 2024-05-23 | |

| Enamine | EN300-7537395-0.1g |

3-phenylquinoline |

1666-96-2 | 95% | 0.1g |

$1195.0 | 2024-05-23 | |

| Chemenu | CM228625-1g |

3-Phenylquinoline |

1666-96-2 | 95% | 1g |

$475 | 2023-01-02 | |

| Chemenu | CM228625-1g |

3-Phenylquinoline |

1666-96-2 | 95% | 1g |

$449 | 2021-08-04 | |

| Enamine | EN300-7537395-0.25g |

3-phenylquinoline |

1666-96-2 | 95% | 0.25g |

$1249.0 | 2024-05-23 |

Quinoline, 3-phenyl- 関連文献

-

1. 634. Some 4-(dialkylaminoalkylamino)-3-phenylquinolinesW. J. Adams,D. H. Hey J. Chem. Soc. 1950 3254

-

Nicolai A. Aksenov,Alexander V. Aksenov,Nikita K. Kirilov,Nikolai A. Arutiunov,Dmitrii A. Aksenov,Vladimir Maslivetc,Zhenze Zhao,Liqin Du,Michael Rubin,Alexander Kornienko Org. Biomol. Chem. 2020 18 6651

-

3. Dehalogenation reactions in chemical ionization mass spectrometryKunnath P. Madhusudanan,Vemisetty S. Murthy,Daniel Fraisse J. Chem. Soc. Perkin Trans. 2 1989 1255

-

4. 875. Physical properties and chemical constitution. Part XXXVI. The electric dipole moments of phenyl derivatives of some N-heterocyclic moleculesC. W. N. Cumper,R. F. A. Ginman,A. I. Vogel J. Chem. Soc. 1962 4518

-

Takenori Mitamura,Kimiyo Iwata,Akihiro Nomoto,Akiya Ogawa Org. Biomol. Chem. 2011 9 3768

-

Saghir Ali,Abu T. Khan Org. Biomol. Chem. 2021 19 3255

-

D. A. Archer,H. Booth,P. C. Crisp J. Chem. Soc. 1964 249

-

8. 158. Rearrangements in the oxidation of 3-phenylquinolinesC. W. Rees,C. R. Sabet J. Chem. Soc. 1965 870

-

9. 349. Nitrosoacylarylamines. Part V. The nitrosation of 3-acetamido-4-quinolones and -quinaldonesW. J. Adams,D. H. Hey J. Chem. Soc. 1951 1521

-

Ruxia Yi,Xincheng Li,Boshun Wan Org. Chem. Front. 2018 5 3488

Quinoline, 3-phenyl-に関する追加情報

Comprehensive Guide to Quinoline, 3-phenyl- (CAS No. 1666-96-2): Properties, Applications, and Market Insights

Quinoline, 3-phenyl- (CAS No. 1666-96-2) is a specialized organic compound that belongs to the quinoline derivatives family. This compound is widely recognized for its unique chemical structure, combining a quinoline core with a phenyl substituent at the 3-position. Its molecular formula is C15H11N, and it exhibits notable properties such as fluorescence and aromaticity, making it valuable in various industrial and research applications.

The growing interest in Quinoline, 3-phenyl- is driven by its versatility in pharmaceutical intermediates, material science, and organic synthesis. Researchers and manufacturers frequently search for "Quinoline derivatives uses" or "CAS 1666-96-2 supplier" to explore its potential. Its role in developing fluorescent dyes and electronic materials has also gained attention, aligning with trends in sustainable technology and advanced materials.

One of the key features of Quinoline, 3-phenyl- is its stability under standard conditions, which facilitates handling and storage. The compound's melting point and solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO) are critical parameters for laboratory and industrial processes. These properties are often queried in searches such as "3-phenylquinoline solubility" or "thermal stability of quinoline derivatives."

In the pharmaceutical industry, Quinoline, 3-phenyl- serves as a building block for synthesizing bioactive molecules. Its structural motif is found in compounds with potential antimicrobial and antitumor activities, sparking interest in "quinoline-based drug discovery." Additionally, its application in OLEDs (Organic Light-Emitting Diodes) and sensors highlights its relevance in cutting-edge technologies.

The market for Quinoline, 3-phenyl- is expanding, with increasing demand from Asia-Pacific and North America. Suppliers and distributors often optimize their content for keywords like "buy 3-phenylquinoline" or "CAS 1666-96-2 price" to attract global buyers. Regulatory compliance, such as REACH and FDA guidelines, further influences its commercial availability.

Environmental and safety considerations are also pivotal. While Quinoline, 3-phenyl- is not classified as hazardous under standard regulations, proper handling protocols are recommended. Searches like "3-phenylquinoline safety data sheet" reflect user concerns about workplace safety and environmental impact.

In summary, Quinoline, 3-phenyl- (CAS No. 1666-96-2) is a multifaceted compound with significant applications across industries. Its chemical properties, coupled with emerging trends in green chemistry and high-performance materials, ensure its continued relevance. For researchers and businesses, understanding its synthesis, applications, and market dynamics is essential to leveraging its full potential.

1666-96-2 (Quinoline, 3-phenyl-) 関連製品

- 147621-19-0(6-(Pyridin-3-yl)-1H-indole)

- 2287301-49-7(7-chloro-1-cyclobutyl-1H-1,2,3-benzotriazole)

- 2034281-41-7(2-[4-({2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)phenoxy]acetamide)

- 2096334-21-1(2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid)

- 1261917-61-6(2-Methyl-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid)

- 1259997-25-5(2-Amino-3-(isoquinolin-5-yl)propanoic acid)

- 1016822-98-2(Benzeneacetic acid, α-(3-methylbutoxy)-)

- 2172154-35-5(tert-butyl 8,8-dioxo-8lambda6-thiaspirobicyclo3.2.1octane-3,3'-pyrrolidine-4'-carboxylate)

- 1553908-89-6(1-(1-ethyl-1H-imidazol-5-yl)ethane-1,2-diol)

- 151273-40-4(tert-butyl 4-(5-amino-1H-indol-3-yl)piperidine-1-carboxylate)